molecular formula C23H15BrN4O B14932550 N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

Katalognummer: B14932550
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: RLRJIIBYGMOYBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Amide Bond Formation: The final step involves coupling the benzodiazole and quinoline derivatives through an amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with Pd/C, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Benzodiazole Derivatives: Such as benzimidazole, known for their antifungal and antiparasitic properties.

Uniqueness

N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of the quinoline and benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C23H15BrN4O

Molekulargewicht

443.3 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H15BrN4O/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-2-6-18(16)25-21)22(29)28-23-26-19-7-3-4-8-20(19)27-23/h1-13H,(H2,26,27,28,29)

InChI-Schlüssel

RLRJIIBYGMOYBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=NC5=CC=CC=C5N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.